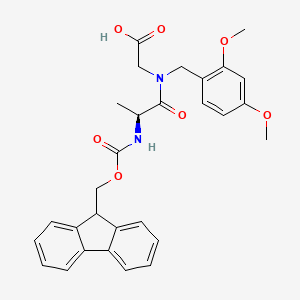

Fmoc-Ala-(Dmb)Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

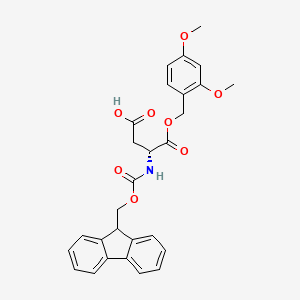

“Fmoc-Ala-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The empirical formula is C29H30N2O7 and the molecular weight is 518.56 g/mol .

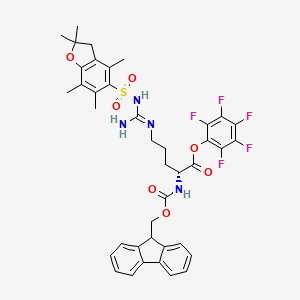

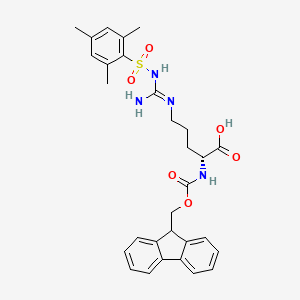

Synthesis Analysis

Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis

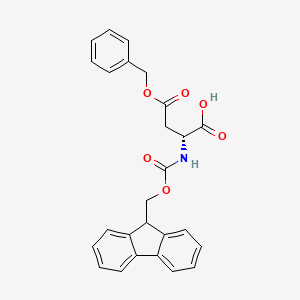

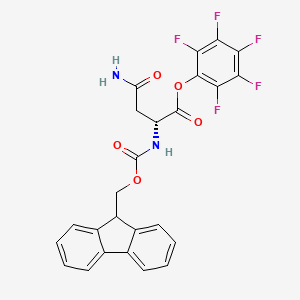

The molecular structure of “Fmoc-Ala-(Dmb)Gly-OH” is represented by the empirical formula C29H30N2O7 .Chemical Reactions Analysis

“Fmoc-Ala-(Dmb)Gly-OH” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis

“Fmoc-Ala-(Dmb)Gly-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -26.5 - -21.5 ° .科学研究应用

1. Enhancing Synthetic Efficiency of Glycine-Containing Peptides Fmoc-Ala-(Dmb)Gly-OH is an excellent reagent for enhancing the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . It can be used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .

Preventing Aggregation During Chain Assembly

The use of Fmoc-Ala-(Dmb)Gly-OH prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions . This makes it a valuable tool in peptide synthesis.

Use in Standard Coupling Methods

Fmoc-Ala-(Dmb)Gly-OH is extremely easy to use. Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for its introduction . This makes it a versatile reagent in various peptide synthesis protocols.

Removal of the Dmb Group

The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction . This property is beneficial in the synthesis of complex peptides.

5. Use in the Synthesis of Pseudoproline Dipeptides Fmoc-Ala-(Dmb)Gly-OH offers the same benefits as pseudoproline dipeptides in Fmoc SPPS . Pseudoproline dipeptides are important in the synthesis of peptides as they can improve the efficiency and yield of peptide synthesis.

Storage and Stability

Fmoc-Ala-(Dmb)Gly-OH is stable and can be stored at 2-8°C , making it convenient for long-term use in research laboratories.

作用机制

安全和危害

属性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDFPJNCCCPIHR-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-(Dmb)Gly-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。